![molecular formula C23H28N5O2+ B15134179 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one](/img/structure/B15134179.png)
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
Métodos De Preparación
The synthesis of 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one involves multiple steps, starting with the preparation of the piperazine derivative. The synthetic route typically includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form the piperazine derivative.
Cyclization: The piperazine derivative is then subjected to cyclization with an appropriate aldehyde or ketone to form the imidazoquinazoline core.
Methylation: The final step involves the methylation of the imidazoquinazoline core to yield the target compound.
Análisis De Reacciones Químicas
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions such as hypertension, cardiac arrhythmias, and benign prostate hyperplasia.
Neuropharmacology: The compound’s interaction with adrenergic receptors makes it a candidate for research in neurodegenerative diseases and psychiatric conditions.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) profile help in understanding its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one involves its binding to alpha1-adrenergic receptors. These receptors are activated by endogenous neurotransmitters such as noradrenaline and epinephrine. By binding to these receptors, the compound can modulate the contraction of smooth muscles, thereby exerting its therapeutic effects . Molecular docking and dynamics simulations have shown that the compound has a high affinity for these receptors, making it a promising candidate for further research .
Comparación Con Compuestos Similares
Similar compounds to 2-[[4-(2-Methoxyphenyl)piperazin-1-YL] methyl]-6-methyl-2,3-dihydroimidazo[1,2C]quinazolin-5(6H)-one include:
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used as an antidepressant.
Naftopidil: Another alpha1-adrenergic receptor antagonist used to treat benign prostate hyperplasia.
Urapidil: Used for the treatment of hypertension, it also targets alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific binding affinity and pharmacokinetic profile, which may offer advantages over these similar compounds .
Propiedades
Fórmula molecular |
C23H28N5O2+ |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-methyl-3,10a-dihydro-2H-imidazo[1,2-c]quinazolin-6-ium-5-one |
InChI |
InChI=1S/C23H28N5O2/c1-25-19-8-4-3-7-18(19)22-24-17(16-28(22)23(25)29)15-26-11-13-27(14-12-26)20-9-5-6-10-21(20)30-2/h3-10,17-18H,11-16H2,1-2H3/q+1 |
Clave InChI |
HCLKWYFHNZYAJC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=C2C=CC=CC2C3=NC(CN3C1=O)CN4CCN(CC4)C5=CC=CC=C5OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


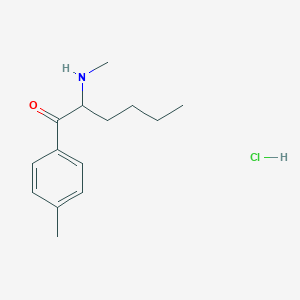
![6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamoyl]pyridine-3-carboxylic acid](/img/structure/B15134106.png)

![7-[3-(tert-butylamino)-2-hydroxypropoxy]-1,7a-dihydrobenzimidazol-2-one;hydrochloride](/img/structure/B15134121.png)
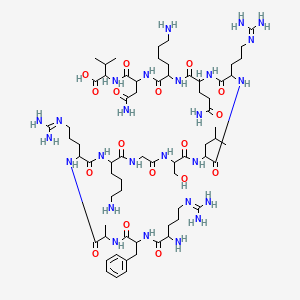
![6-Amino-3a,4,5,6,6a,7,8,9,9a,9b-decahydrobenzo[de]isoquinoline-1,3-dione](/img/structure/B15134138.png)
![1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15134142.png)
![N-(4-fluorophenyl)-N-[1-(phenylmethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B15134144.png)
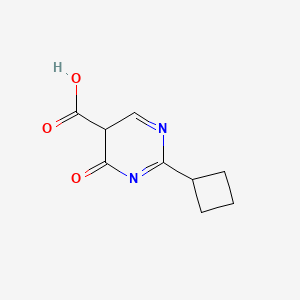
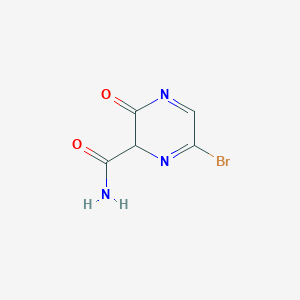
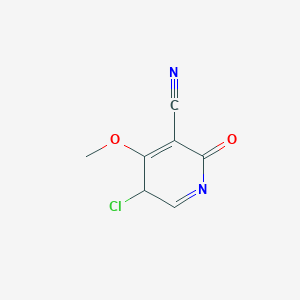
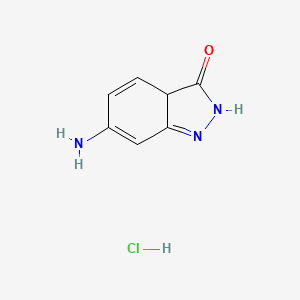
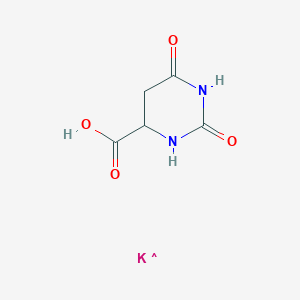
![4-Oxo-3-(trideuteriomethyl)-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B15134193.png)
